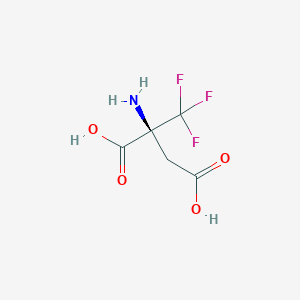
2-Trifluoromethylaspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Trifluoromethylaspartic acid is a fluorinated derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-trifluoromethylaspartic acid typically involves the introduction of a trifluoromethyl group into the aspartic acid molecule. One common method is the polyfluoroalkylation of amino acid anions. For instance, the methyl ester of trifluoropyruvic acid, which can be industrially prepared from perfluoropropylene oxide, serves as a starting material. The trifluoromethyl and ester groups are already present in the ketoester, and the amino group is introduced through subsequent reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of laboratory synthesis techniques. The use of industrially prepared perfluoropropylene oxide as a starting material suggests that the process can be scaled up for commercial production.
化学反应分析
Types of Reactions: 2-Trifluoromethylaspartic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the trifluoromethyl group, potentially converting it into other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
科学研究应用
2-Trifluoromethylaspartic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme-substrate interactions and protein folding.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with enhanced metabolic stability and bioavailability.
作用机制
The mechanism of action of 2-trifluoromethylaspartic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate enzyme activity, protein folding, and other biochemical processes, leading to its observed effects in biological systems .
相似化合物的比较
2-Fluoroaspartic Acid: Similar in structure but with a single fluorine atom instead of a trifluoromethyl group.
2-Difluoromethylaspartic Acid: Contains two fluorine atoms in the substituent group.
2-Trifluoromethylalanine: Another amino acid derivative with a trifluoromethyl group.
Uniqueness: 2-Trifluoromethylaspartic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological molecules. This makes it particularly valuable in medicinal chemistry and materials science .
属性
IUPAC Name |
(2S)-2-amino-2-(trifluoromethyl)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO4/c6-5(7,8)4(9,3(12)13)1-2(10)11/h1,9H2,(H,10,11)(H,12,13)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJLKKGMIXBLGL-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(=O)O)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)[C@](C(=O)O)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-4-(Dimethylamino)-N-[(1-methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2625425.png)
![N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B2625426.png)
![3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B2625427.png)
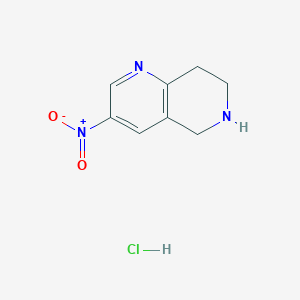
![3-fluoro-8-(1-methyl-1H-pyrazole-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2625432.png)
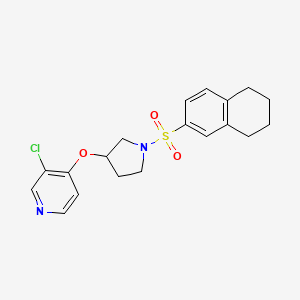
![1,3,8,8-tetramethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2625440.png)
![N-(2,6-difluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2625441.png)
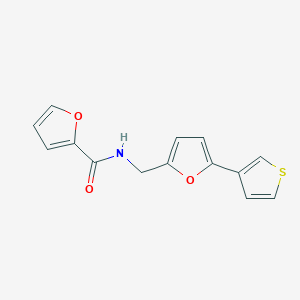
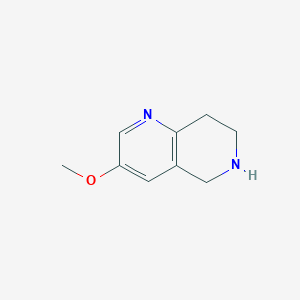
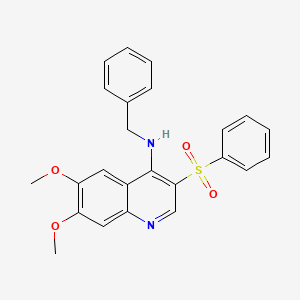
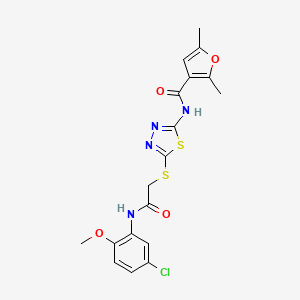
![1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE](/img/structure/B2625446.png)

